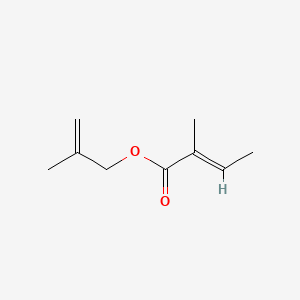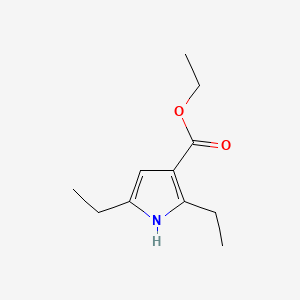
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with diethylamine under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrole ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, diethylamine
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: Ensuring consistent reaction conditions
Purification: Using distillation or recrystallization to obtain the pure product
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Applications De Recherche Scientifique
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Binding: Binding to receptors and altering signal transduction pathways
Comparaison Avec Des Composés Similaires
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
- Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 2-ethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
- Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at positions 2 and 5 of the pyrrole ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
35011-29-1 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-4-8-7-9(10(5-2)12-8)11(13)14-6-3/h7,12H,4-6H2,1-3H3 |
Clé InChI |
GUSHRMGLCZFOCM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N1)CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


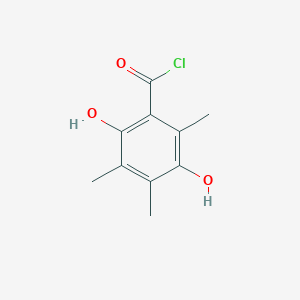
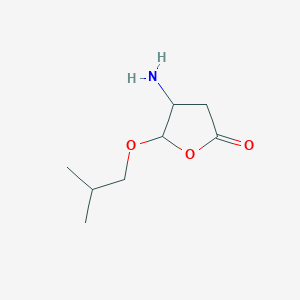
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
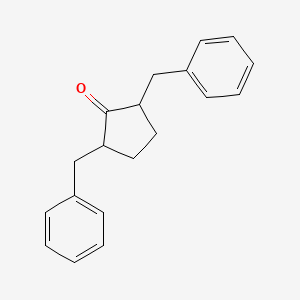
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
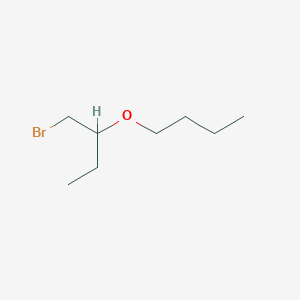
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)

![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)

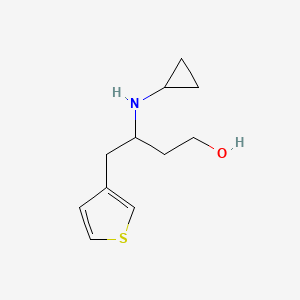
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
